molecular formula C17H18FN3O B2961781 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 1797183-89-1

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one

Cat. No.: B2961781
CAS No.: 1797183-89-1
M. Wt: 299.349
InChI Key: WFRXACUCRBUZPE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[4,3-d]pyrimidine class, characterized by a bicyclic core structure fused with a pyrimidine ring. The 7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl moiety is substituted at the 1-position with a propan-1-one group bearing a 4-fluoro-3-methylphenyl substituent. This structural motif is commonly associated with pharmacological activity, particularly in kinase inhibition or G protein-coupled receptor (GPCR) modulation . The fluorine atom and methyl group on the phenyl ring enhance lipophilicity and metabolic stability, while the ketone linker facilitates interactions with target proteins via hydrogen bonding .

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-12-8-13(2-4-15(12)18)3-5-17(22)21-7-6-16-14(10-21)9-19-11-20-16/h2,4,8-9,11H,3,5-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRXACUCRBUZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CCC3=NC=NC=C3C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluoro-substituted phenyl group enhances its lipophilicity and may contribute to its receptor binding properties.

Molecular Formula

  • Molecular Formula : C17H18FN3O
  • Molecular Weight : 299.35 g/mol

Target Proteins and Pathways

Research indicates that compounds with similar structures often interact with various protein targets, including:

  • Ephrin Receptors : These proteins are implicated in cancer progression and metastasis. Compounds targeting these receptors have shown promise in inhibiting tumor growth .
  • Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are critical in cancer therapy due to their role in nucleotide synthesis .

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the pyrido[4,3-d]pyrimidine structure can significantly affect biological activity. For instance, the introduction of different substituents on the phenyl ring can enhance selectivity for specific targets .

Anticancer Activity

Several studies have explored the anticancer potential of pyrido[4,3-d]pyrimidine derivatives:

  • A recent study identified that derivatives of pyrido[2,3-d]pyrimidines exhibit potent inhibitory activity against ENPP1, a negative regulator of the STING pathway involved in immune response against tumors . This suggests that similar derivatives could enhance anti-tumor immunity.

Antiviral Activity

Compounds structurally related to this compound have been evaluated for antiviral properties:

  • Research on dihydropyrimido derivatives showed significant activity against HIV strains, indicating potential for developing antiviral therapies .

Table of Biological Activities

Activity Target Effect Reference
AnticancerEphrin ReceptorsTumor Growth Inhibition
AnticancerENPP1Enhanced Immune Response
AntiviralHIVInhibition of Viral Replication

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The lipophilicity conferred by the fluoro group may enhance oral bioavailability.
  • Metabolism : Preliminary studies suggest that similar compounds are metabolized by cytochrome P450 enzymes without significant inhibition of major isoforms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related analogues, focusing on substituents, molecular weights, and biological data where available:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀ or Target) Synthesis Yield (%) Source
Target Compound 4-fluoro-3-methylphenyl propan-1-one ~361 (calculated) Not reported N/A N/A
1-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-3-(prop-2-yn-1-yloxy)propan-1-one Prop-2-yn-1-yloxy group 377 (MS: [M+1] = 377) Not reported 48% WIPO Report
1-{4-[(4-fluorophenyl)methyl]-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl}-2-(3,4-dichlorophenyl)ethan-1-one 3,4-Dichlorophenyl, 4-fluorobenzyl ~456 (calculated) IC₅₀ = 0.796 µM (rat Autotaxin inhibition) N/A Crystal Study
Solangeprasum (GCPR6 inverse agonist) Difluorophenoxy-piperidinyl, (3R)-oxolan-3-ylamino 481 (C₂₄H₂₉F₂N₅O₃) GCPR6 inverse agonist, antiparkinsonian N/A WHO List
tert-Butyl 4-hydroxy-2-(pyridin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (118) tert-Butyl carbamate, pyridin-3-yl ~388 (calculated) Intermediate for imaging ligands Not reported Organic Chem

Key Observations:

Substituent Impact on Activity :

  • The 3,4-dichlorophenyl group in the Autotaxin inhibitor (IC₅₀ = 0.796 µM) enhances potency compared to the target compound’s 4-fluoro-3-methylphenyl group, likely due to stronger hydrophobic interactions .
  • Prop-2-yn-1-yloxy and triazol-4-ylmethoxy substituents (WIPO compounds) introduce alkyne or triazole moieties, which may improve target engagement via π-π stacking or hydrogen bonding .

Synthetic Accessibility: Yields for analogues range from 48% (WIPO compound ) to 83% (tert-butyl carbamate derivative ), indicating variability in reaction efficiency.

Biological Target Specificity: Solangeprasum demonstrates the importance of piperidinyl and oxolan-3-ylamino groups in GPCR6 modulation, whereas the target compound’s simpler phenyl-propanone structure may lack this selectivity .

Structural Flexibility :

  • The tert-butyl carbamate in Compound 118 serves as a protective group, highlighting strategies to stabilize reactive intermediates during synthesis .

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